molecular formula C9H6BrF B2655347 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene CAS No. 40274-29-1

1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene

Cat. No. B2655347
CAS RN: 40274-29-1
M. Wt: 213.049
InChI Key: PUSYURWHOHXATJ-UHFFFAOYSA-N
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Description

“1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of such compounds typically involves the use of propargylic bromide . The reaction is usually carried out under a positive pressure of argon using standard syringe-cannula/septa techniques .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H6BrF . The structure includes a benzene ring with a fluoro group at the 4th position and a 3-bromo-prop-1-ynyl group at the 1st position .

Scientific Research Applications

Synthesis and Chemical Applications

  • Ethynylferrocene Compounds Synthesis : Ethynylferrocene compounds, including 1,3-dibromo-5-(ferrocenylethynyl)benzene, have been synthesized via palladium-catalyzed cross-coupling reactions. These compounds demonstrate reversible oxidation processes, indicating potential applications in electrochemical studies and materials science (Fink et al., 1997).

  • Solid State Structures of Substituted Benzenes : The interchangeability of halogen and ethynyl substituents on benzene rings has been studied. These structural insights can inform the design of new materials with specific solid-state properties (Robinson et al., 1998).

  • Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis, enabling the creation of various organometallic compounds through reactions with magnesium, lithium, and copper intermediates (Porwisiak & Schlosser, 1996).

  • Fluorocarbons in Coordination Chemistry : The coordination chemistry of fluorocarbons has been explored, highlighting the potential of fluorine-containing compounds in creating novel coordination complexes with metal ions. Such complexes can have applications in catalysis and materials science (Plenio et al., 1997).

Biological and Material Science Applications

  • Synthesis of Benzene Derivatives for Biological Evaluation : A method for synthesizing (prop-2-ynyloxy) benzene derivatives has been developed, with some compounds showing potential antiurease and antibacterial effects. This highlights the role of halogenated ethynylbenzenes in medicinal chemistry (Batool et al., 2014).

  • Development of Green Fluorophores : Novel green fluorophores based on benzene derivatives have been developed for imaging applications. These compounds demonstrate high fluorescence emission and photostability, important for bioimaging and diagnostic applications (Beppu et al., 2015).

  • Radiofluorination for PET Radioligands : The radiofluorination of diaryliodonium tosylates has been used to synthesize mGluR5 PET radioligands. This application is crucial in developing diagnostic agents for neuroimaging (Telu et al., 2011).

  • Liquid Crystalline Behavior of Polyethers : New fluorine-containing polyethers have been synthesized, demonstrating hydrophobic properties and low dielectric constants. Such materials are valuable in the development of electronic and photonic devices (Fitch et al., 2003).

properties

IUPAC Name

1-(3-bromoprop-1-ynyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSYURWHOHXATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40274-29-1
Record name 1-(3-bromoprop-1-yn-1-yl)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-(4-fluorophenyl)prop-2-yn-1-ol (1 g, 6.80 mmol) in DCM (13.6 mL) under N2 was cooled in a ice bath at 0° C. 2.70 g (8.2 mmol, loading 3 mmol/g) of triphenylphosphine polymer supported was then added followed by 2.70 g (8.2 mmol) of carbon tetrabromide. The reaction mixture was stirred 15 min at 0° C. and warmed to room temperature for 90 min. After filtration through celite, the solvent was evaporated under reduce pressure. The crude product was purified by flash chromatography (prepacked 25 g silicagel column, DCM 100% as eluent) to afford 1.44 g of 1-(3-bromoprop-1-ynyl)-4-fluorobenzene as a yellow oil (Yield: 99%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
13.6 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three

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